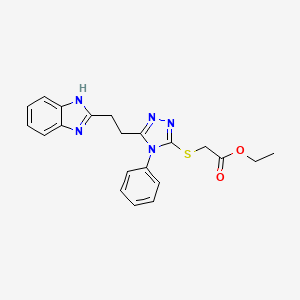![molecular formula C14H21NO3 B13816064 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol CAS No. 21269-14-7](/img/structure/B13816064.png)
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a propanol chain
Métodos De Preparación
The synthesis of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol typically involves the reaction of 2-methoxyphenol with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the propanol chain, often using reagents like epichlorohydrin .
Análisis De Reacciones Químicas
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and methoxyphenoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the methoxyphenoxy group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
21269-14-7 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-2-3-6-14(13)18-12-7-9-15(11-12)8-4-10-16/h2-3,5-6,12,16H,4,7-11H2,1H3 |
Clave InChI |
UWQNMHUNUGDTPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)






